molecular formula C18H19ClFN3O3S B2428943 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-66-2

2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2428943
CAS RN: 1428364-66-2
M. Wt: 411.88
InChI Key: WULNAMHSDVQQOA-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a pyridine, a piperidine, and halogens (chlorine and fluorine) . These functional groups could potentially give the compound a range of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzamide and piperidine rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo reactions such as hydrolysis or reduction, while the pyridine and piperidine rings might participate in electrophilic or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties.

Scientific Research Applications

Synthesis and Molecular Structure

Research on similar compounds, such as 1-organosulfonyl-2-sila-5-piperazinones, involves synthesis and exploration of molecular and crystal structures. These compounds, through their synthesis and structural analysis, provide insights into the design of molecules with potential applications in drug development and material science. The presence of labile Si–N bonds in these compounds opens avenues for synthetic applications, including the transformation into fluorosilanes and silyloxonium chlorides with potential utility in various chemical syntheses (Shipov et al., 2013).

Drug Metabolism and Pharmacokinetics

In pharmacology, understanding the metabolism of compounds with similar structures, like flumatinib (a tyrosine kinase inhibitor), is crucial. The study on flumatinib metabolism in chronic myelogenous leukemia patients highlights the drug's main metabolic pathways in humans, including N-demethylation and amide bond cleavage. This research is fundamental for developing new drugs with improved efficacy and reduced side effects, as it provides insights into how structural modifications can influence metabolic pathways (Gong et al., 2010).

Corrosion Inhibition

Research into piperidine derivatives demonstrates their potential in corrosion inhibition, an important aspect in material science. Quantum chemical and molecular dynamic simulation studies on certain piperidine derivatives reveal their adsorption and inhibition properties on iron corrosion. Such research underscores the utility of these compounds in protecting metals, offering insights into designing more effective corrosion inhibitors (Kaya et al., 2016).

Herbicidal Applications

Investigations into new fluoro intermediates for herbicidal sulfonylureas highlight the application of such compounds in agriculture. The synthesis of new pyrimidine and triazine intermediates demonstrates how structural modifications can lead to compounds with selective herbicidal activity. This research can lead to the development of more efficient and selective herbicides, contributing to sustainable agricultural practices (Hamprecht et al., 1999).

Photophysical Properties

The study of luminescent properties and photo-induced electron transfer in compounds with piperazine substituents opens new paths in material science for developing novel luminescent materials. Such materials have applications in organic electronics, sensing, and bioimaging, indicating the broad potential of these compounds beyond their biological activity (Gan et al., 2003).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for potential biological activity, given the presence of functional groups that are often found in biologically active compounds .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O3S/c19-15-4-1-5-16(20)17(15)18(24)22-11-13-6-9-23(10-7-13)27(25,26)14-3-2-8-21-12-14/h1-5,8,12-13H,6-7,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNAMHSDVQQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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